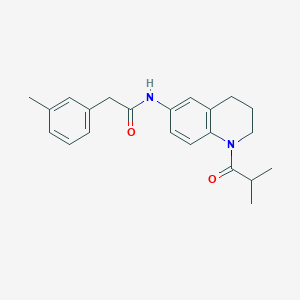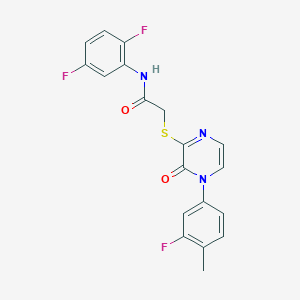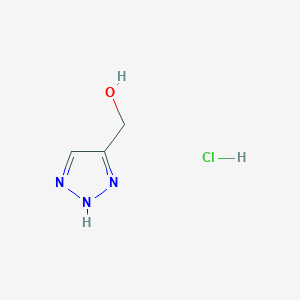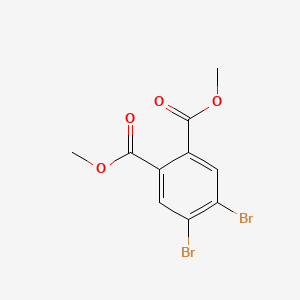![molecular formula C19H14F6N6S2 B2473417 4-metil-3-{2-[3-metil-5-(trifluorometil)-1H-pirazol-1-il]-1,3-tiazol-4-il}-5-{[4-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol CAS No. 956753-96-1](/img/structure/B2473417.png)
4-metil-3-{2-[3-metil-5-(trifluorometil)-1H-pirazol-1-il]-1,3-tiazol-4-il}-5-{[4-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole” is a complex organic molecule. It contains several functional groups including a pyrazole, thiazole, and triazole ring, all of which are nitrogen-containing heterocycles . These types of structures are often found in pharmaceuticals and agrochemicals due to their ability to readily bind with a variety of enzymes and receptors in biological systems .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature. For instance, a metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This multi-component reaction features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. The exact 3D structure could be determined using computational methods or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
Los 1,2,4-triazoles, especialmente los triazoles sustituidos con trifluorometilo, se han encontrado ampliamente utilizados en el campo de los productos farmacéuticos como agentes antifúngicos .
Aplicaciones anticancerígenas
Estos compuestos han mostrado potencial en tratamientos contra el cáncer. Su capacidad para unirse a una variedad de enzimas y receptores en el sistema biológico los hace adecuados para esta aplicación .
Aplicaciones antioxidantes
Se ha descubierto que los 1,2,4-triazoles exhiben propiedades antioxidantes, lo que los hace útiles en tratamientos donde el estrés oxidativo juega un papel .
Aplicaciones antiinflamatorias
Estos compuestos han demostrado propiedades antiinflamatorias, lo que podría ser beneficioso en el tratamiento de afecciones caracterizadas por la inflamación .
Aplicaciones analgésicas
Los 1,2,4-triazoles han mostrado propiedades analgésicas (alivian el dolor), lo que sugiere un posible uso en el manejo del dolor .
Aplicaciones antidiabéticas
Estos compuestos también se han estudiado por sus propiedades antidiabéticas, lo que indica un posible uso en el tratamiento de la diabetes .
Aplicaciones anticonvulsivas
Los 1,2,4-triazoles han demostrado propiedades anticonvulsivas, lo que sugiere un posible uso en el tratamiento de trastornos convulsivos .
Aplicaciones ansiolíticas
Estos compuestos han mostrado propiedades ansiolíticas (reductoras de la ansiedad), lo que indica un posible uso en el tratamiento de los trastornos de ansiedad .
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Safety and Hazards
Direcciones Futuras
Given the broad-spectrum pharmaceutical activity of triazole compounds, there is significant potential for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This could lead to the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-[4-methyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N6S2/c1-10-7-14(19(23,24)25)31(29-10)16-26-13(9-33-16)15-27-28-17(30(15)2)32-8-11-3-5-12(6-4-11)18(20,21)22/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMARMEYZPVPOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B2473336.png)
![3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473337.png)
![1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione](/img/structure/B2473340.png)

![methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2473344.png)
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)


![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)

![2,4-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)
